molecular formula C9H17BrO2 B3050479 2-Bromononanoic acid CAS No. 2623-83-8

2-Bromononanoic acid

Cat. No. B3050479
Key on ui cas rn: 2623-83-8
M. Wt: 237.13 g/mol
InChI Key: MELJYLJLJXTLGX-UHFFFAOYSA-N
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Patent
US05340802

Procedure details

To a mixture of nonanoic acid (20 g, 126 mmol) and bromine (24.3 g 152 mmol) was added phosphorous trichloride (5.2 g, 38 mmol) slowly over 0.5 hour. The mixture was refluxed for 3 days and then diluted with ethyl acetate (200 mL). The organic phase was washed with aqueous saturated NaHSO3 (3×), separated, dried over anhydrous sodium sulfate, and the solvent removed in vacuo to yield 27.0 g of the title compound as a brown oil. 1H NMR (CDCl3, 60 MHz) δ0.70 (m, 3H), 1.20 (m, 9H), 1.90 (m, 3H), 4.13 (m, 1H), 10.80 (br s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Br:12]Br.P(Cl)(Cl)Cl>C(OCC)(=O)C>[Br:12][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:1]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCC)(=O)O
Name
Quantity
24.3 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 days
Duration
3 d
WASH
Type
WASH
Details
The organic phase was washed with aqueous saturated NaHSO3 (3×)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)O)CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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